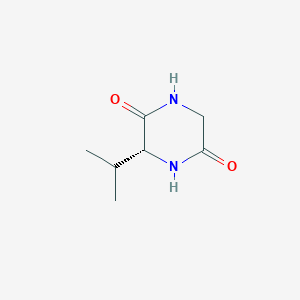

(R)-3-Isopropyl-2,5-piperazinedione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULFBTHVPRNQCG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931983 | |

| Record name | 3-(Propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143673-66-9 | |

| Record name | 3-(Propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-(propan-2-yl)piperazine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-3-Isopropyl-2,5-piperazinedione structural properties

An In-depth Technical Guide to the Structural Properties of (R)-3-Isopropyl-2,5-piperazinedione

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and medicinal chemistry, the architectural precision of a molecule is paramount. Among the privileged scaffolds that offer a robust framework for therapeutic innovation, piperazinediones stand out for their rigid, cyclic structure and rich chemical functionality. This guide focuses on a specific, chiral variant: This compound . The introduction of a defined stereocenter—the (R)-configuration at the C3 position—transforms this molecule from a simple cyclic dipeptide into a valuable chiral building block. Its unique three-dimensional arrangement is not merely a structural feature; it is the critical determinant of its biological interactions, dictating how it fits into the active sites of enzymes and receptors.[1][2] Understanding the nuanced structural properties of this compound is, therefore, essential for any researcher aiming to leverage its potential in asymmetric synthesis and the development of novel pharmacological agents.

Core Molecular Identity and Physicochemical Characteristics

Before delving into complex analytical data, establishing the fundamental identity of this compound is crucial. This molecule is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, with carbonyl groups at positions 2 and 5, and an isopropyl group at the C3 position in the R configuration.[1]

Chemical Identifiers

A consistent and unambiguous identification system is the bedrock of scientific communication. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | (3R)-3-propan-2-ylpiperazine-2,5-dione | [1] |

| CAS Number | 143673-66-9 | [1][2][3][4] |

| Molecular Formula | C₇H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 156.18 g/mol | [1][2][3] |

| Canonical SMILES | CC(C)C1C(=O)NCC(=O)N1 | [1] |

| Isomeric SMILES | CC(C)[C@@H]1C(=O)NCC(=O)N1 | [1] |

| InChI Key | IULFBTHVPRNQCG-ZCFIWIBFSA-N | [1] |

Physicochemical Properties

The physical properties of a compound govern its handling, storage, and behavior in various experimental settings. These macroscopic characteristics are a direct consequence of its underlying molecular structure.

| Property | Value | Source |

| Appearance | White to off-white powder | [2] |

| Melting Point | 258 - 262 °C (lit.) | [2][5][6] |

| Optical Rotation | [α]²⁰/D = -31.5° (c = 1 in H₂O) | [2] |

| Purity | ≥ 97% | [2] |

| Storage | Room Temperature | [2][7] |

The high melting point is indicative of a stable, crystalline lattice structure with significant intermolecular hydrogen bonding facilitated by the two amide (N-H) groups. The negative specific rotation confirms the presence of the (R)-enantiomer and its levorotatory nature under the specified conditions.

Elucidation of the Three-Dimensional Structure

Determining the precise arrangement of atoms in this compound requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and together they create a comprehensive and self-validating picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Causality: The choice of solvent for NMR is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for piperazinediones because it effectively solubilizes the compound and its non-acidic nature prevents the rapid exchange of the amide N-H protons, allowing for their observation in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | Singlet (broad) | 1H | NH (at N1) | Amide proton, deshielded by the adjacent carbonyl. |

| ~7.8 | Singlet (broad) | 1H | NH (at N4) | Amide proton, deshielded by the adjacent carbonyl. |

| ~3.8 | Doublet | 1H | CH (at C3) | Methine proton at the chiral center, coupled to the isopropyl methine. |

| ~3.6 | Doublet of Doublets | 2H | CH ₂ (at C6) | Methylene protons, likely appearing as a complex multiplet due to geminal and vicinal coupling. |

| ~2.2 | Multiplet | 1H | CH (isopropyl) | Methine proton of the isopropyl group, coupled to the C3 proton and the six methyl protons. |

| ~0.9 | Doublet | 3H | CH ₃ (isopropyl) | One of the two diastereotopic methyl groups. |

| ~0.7 | Doublet | 3H | CH ₃ (isopropyl) | The second diastereotopic methyl group. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C =O (at C2) | Carbonyl carbon, highly deshielded. |

| ~166 | C =O (at C5) | Carbonyl carbon, in a slightly different chemical environment. |

| ~58 | C H (at C3) | Carbon of the chiral center, attached to nitrogen. |

| ~45 | C H₂ (at C6) | Methylene carbon. |

| ~30 | C H (isopropyl) | Methine carbon of the isopropyl group. |

| ~19 | C H₃ (isopropyl) | Methyl carbon. |

| ~17 | C H₃ (isopropyl) | Methyl carbon. |

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for structural analysis via NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through fragmentation patterns.

Experimental Causality: Electrospray Ionization (ESI) is a suitable "soft" ionization technique for this molecule. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight with high accuracy. Electron Ionization (EI) would be a "harder" technique, inducing more fragmentation and providing a characteristic fingerprint of the molecule's framework.

-

Expected High-Resolution MS (ESI+):

-

Calculated m/z for [C₇H₁₂N₂O₂ + H]⁺: 157.0977

-

Observation: A high-intensity peak at this m/z value would confirm the molecular formula.

-

-

Expected EI Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z 156.

-

Key Fragments: Loss of the isopropyl group ([M-43]⁺) at m/z 113; cleavage of the ring can lead to other characteristic fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Causality: The sample is typically prepared as a KBr (potassium bromide) pellet. This is because KBr is transparent to IR radiation in the typical analysis range and provides a solid matrix to hold the sample, minimizing interference.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3200 | N-H Stretch | Amide |

| 2960 - 2870 | C-H Stretch | Isopropyl Alkane |

| ~1680 | C=O Stretch (Amide I) | Carbonyl |

| ~1540 | N-H Bend (Amide II) | Amide |

The presence of two strong, distinct peaks for the N-H and C=O stretches would confirm the cyclic diamide structure.

Stereospecific Synthesis

The synthesis of this compound is not trivial, as it requires precise control over the stereochemistry at the C3 position. One common and effective method involves the cyclization of a dipeptide precursor.

Principle of Stereocontrol: The synthesis starts with an enantiomerically pure amino acid, in this case, (R)-Valine, to ensure the resulting piperazinedione retains the desired stereochemistry. The chirality is built-in from the starting material.

Example Synthetic Protocol: Dipeptide Cyclization

This protocol is a representative method for achieving the target compound.

-

Step 1: Protection of Glycine. React glycine with a suitable protecting group, such as benzyl chloroformate (Cbz-Cl), under basic conditions to form Cbz-glycine. This prevents self-coupling in the next step.

-

Step 2: Peptide Coupling. Couple the Cbz-glycine with the methyl ester of (R)-Valine using a standard peptide coupling reagent like dicyclohexylcarbodiimide (DCC) to form the protected dipeptide, Cbz-Gly-(R)-Val-OMe.

-

Step 3: Deprotection. Remove the Cbz protecting group via catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst). This yields the dipeptide ester, H-Gly-(R)-Val-OMe.

-

Step 4: Cyclization. Heat the deprotected dipeptide ester in a high-boiling solvent such as methanol or toluene. The intramolecular aminolysis reaction occurs, where the free amine of the glycine residue attacks the ester carbonyl of the valine residue, eliminating methanol and forming the six-membered ring.

-

Step 5: Purification. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound as a white solid.

Diagram of the Synthetic Pathway

Caption: A plausible synthetic route to the target molecule.

Structural Significance and Applications

The rigid, chiral structure of this compound makes it more than just a chemical curiosity; it is a key intermediate with significant applications in research and development.[2]

Chiral Auxiliary and Building Block

Its primary value lies in its role as a chiral building block.[1][6] Developed by Schöllkopf for the enantioselective synthesis of α-amino acids, this scaffold allows for the introduction of new substituents with high stereochemical control.[6] Its rigid conformation helps direct incoming reagents to a specific face of the molecule, leading to a single, desired enantiomer in the final product. This is a cornerstone of asymmetric synthesis, critical for producing enantiomerically pure drugs.[2]

Scaffold in Medicinal Chemistry

The piperazinedione core is a "privileged scaffold" found in numerous biologically active compounds.[8] Derivatives have shown a wide range of activities, including:

-

Central Nervous System (CNS) Agents: The piperazinedione framework has been explored for developing treatments for neurological disorders.[2] Some derivatives have shown potential as anxiolytics by modulating GABAergic transmission.[9]

-

Enzyme Inhibition: The structure can be modified to act as an inhibitor for specific enzymes. For example, it has been investigated as a potential inhibitor of HIV-1 integrase.[1] Other piperazinedione derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and matrix metalloproteinase-2 (MMP-2) for potential Alzheimer's disease treatment.[10]

-

Antimicrobial Agents: The broader class of piperazine derivatives has well-documented antibacterial, antifungal, and antiparasitic properties.[11][12]

The (R)-isopropyl group provides a specific stereochemical and lipophilic element that can be optimized to enhance binding affinity and selectivity for a given biological target.

Relationship Between Structure and Application

Sources

- 1. Buy this compound | 143673-66-9 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. strem.com [strem.com]

- 5. This compound CAS#: 143673-66-9 [m.chemicalbook.com]

- 6. This compound | 143673-66-9 [chemicalbook.com]

- 7. (R)-(-)-3-Isopropyl-2,5-piperazinedione [myskinrecipes.com]

- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 9. Biological profiling of piperazinediones for the management of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of Piperazinediones as dual inhibitor for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Piperazinedione Derivatives

Foreword

The piperazinedione scaffold, a six-membered heterocyclic ring, is a cornerstone in medicinal chemistry and materials science.[1][2] As cyclic dipeptides, these structures are not only prevalent in natural products but also serve as versatile building blocks for a vast array of therapeutic agents, from anticancer to antipsychotic drugs.[1][3][4][5][6] Their rigid, yet modifiable, framework allows for precise control over molecular geometry and physicochemical properties, making them a "privileged structure" in drug design.[7][8] This guide provides an in-depth exploration of the synthesis, structural characteristics, and key physicochemical properties of piperazinedione derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold for novel applications.

Part 1: The Piperazinedione Core: Synthesis and Stereochemical Complexity

The utility of a piperazinedione derivative is fundamentally dictated by its synthesis. The choice of synthetic route directly influences the accessible substitutions, yield, and, most critically, the stereochemistry of the final compound. Two primary strategies dominate the synthesis of the 2,5-piperazinedione core.

Synthetic Strategies: Causality and Control

-

Dipeptide Cyclization: This is the most classical approach, involving the head-to-tail cyclization of a dipeptide ester. This method is inherently valuable for creating derivatives from a wide range of natural and unnatural amino acids. The choice of coupling reagents and reaction conditions is critical to minimize side reactions and racemization, thereby preserving the stereochemical integrity of the chiral centers.

-

Building from the Core: An alternative strategy involves starting with the basic piperazine-2,5-dione scaffold and performing subsequent functionalization.[9][10] A common method is the condensation of aldehydes with the core structure to form (Z,Z)-(benzylidene)piperazine-2,5-diones.[9][10] This approach is particularly effective for creating symmetrically substituted derivatives and for exploring structure-activity relationships around a common core.

The hydrogenation of these benzylidene derivatives often leads to the formation of cis and trans isomers. Simple NMR analysis, corroborated by X-ray crystallography, has demonstrated that under many standard hydrogenation conditions, the cis isomer is the major product, a crucial consideration for controlling the three-dimensional shape of the molecule.[9][10]

Workflow: Synthesis of a Substituted 2,5-Piperazinedione

Caption: R²₂(8) hydrogen bonding motif in piperazinediones.

Solubility and Stability in Solution

Poor aqueous solubility is a major hurdle in the development of many organic compounds for biological applications. [11]Piperazinedione derivatives are no exception, and understanding and overcoming solubility issues is a critical task.

Factors Influencing Solubility:

-

Lipophilicity: Increased substitution with nonpolar groups generally decreases aqueous solubility.

-

Crystal Lattice Energy: A highly stable crystal lattice requires more energy to break apart, resulting in lower solubility.

-

pH: The basicity of the nitrogen atoms allows for salt formation, which can dramatically influence solubility.

Solubility Enhancement Strategies: Several techniques can be employed to improve the solubility of piperazinedione derivatives, as summarized in the table below. [12]

| Technique | Principle | Typical Outcome |

|---|---|---|

| Salt Formation | Converts a basic free base into a more soluble salt using an acidic counterion (e.g., HCl, mesylate). [12] | 10 to 1000-fold increase in aqueous solubility. |

| Co-solvents | Using water-miscible organic solvents (e.g., DMSO, ethanol, PEG) to increase the solubility of hydrophobic compounds. [12] | Variable, but effective for creating stock solutions. |

| Nanosuspension | Reducing the particle size to the nanometer range increases the surface area for dissolution. [12] | Significant increase in dissolution rate and saturation solubility. |

| Complexation | Encapsulating the drug within a cyclodextrin molecule to form a more soluble inclusion complex. [11][12]| 5 to 200-fold increase in solubility. |

Spectroscopic Properties: The Fingerprint of the Molecule

Spectroscopic analysis is indispensable for the structural elucidation and quality control of piperazinedione derivatives. [9][13]

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Protons on the piperazinedione ring typically appear as singlets or multiplets in the 3.8 - 4.1 ppm range. The NH protons are often broad singlets between 8.0 - 8.5 ppm in DMSO-d₆. [13]The coupling constants between vicinal protons can be used to determine the relative stereochemistry (cis vs. trans). [9][10] * ¹³C NMR: The carbonyl carbons (C=O) are highly deshielded and appear around 165-170 ppm. The methylene carbons (CH₂) of the ring are typically found near 45 ppm. [14][13]

-

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition. Fragmentation patterns, often involving the cleavage of the piperazinedione ring and loss of substituents, provide further structural information. [13]

-

Infrared (IR) Spectroscopy: The most characteristic peaks are the strong C=O stretching vibrations of the amide groups, typically found in the range of 1670-1690 cm⁻¹. The N-H stretch is also prominent, usually appearing as a broad peak around 3200-3300 cm⁻¹. [14]

Property 2,5-Piperazinedione 2,3-Piperazinedione Molecular Formula C₄H₆N₂O₂ [15] C₄H₆N₂O₂ [16] Molecular Weight 114.10 g/mol [15] 114.10 g/mol [16] ¹³C NMR (C=O) ~167 ppm [13] N/A | IR (C=O stretch) | ~1686 cm⁻¹ [14]| N/A |

Part 3: Analytical Protocols: A Practical Approach

The following protocols provide self-validating, step-by-step methodologies for the characterization of piperazinedione derivatives.

Protocol 1: General Spectroscopic Analysis Workflow

This workflow ensures comprehensive structural characterization.

-

Sample Preparation: Dissolve 5-10 mg of the purified piperazinedione derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. [13]For MS, prepare a 1 mg/mL stock solution in a volatile solvent like methanol or acetonitrile.

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum to identify proton environments and coupling patterns.

-

Acquire a ¹³C NMR spectrum to identify all unique carbon environments, paying close attention to the carbonyl region.

-

Perform 2D NMR experiments (e.g., COSY, HSQC) as needed to confirm connectivity and assignments.

-

-

Mass Spectrometry Acquisition:

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Obtain a low-resolution mass spectrum with fragmentation (MS/MS) to analyze the breakdown pattern of the molecule, which can help confirm the structure.

-

-

Data Interpretation: Integrate data from all spectroscopic techniques to build a cohesive and unambiguous structural assignment. Compare experimental data with literature values for known compounds or with predicted values for novel derivatives.

Workflow: Spectroscopic Characterization

Caption: A standard workflow for spectroscopic analysis.

Protocol 2: Equilibrium Aqueous Solubility Determination

This protocol determines the thermodynamic equilibrium solubility, a critical parameter for drug development. [12]

-

Preparation: Add an excess amount of the solid piperazinedione derivative to a series of vials containing purified water or a relevant buffer solution. Ensure enough solid is present so that some remains undissolved at equilibrium.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached. [12]3. Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. [12]5. Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Conclusion

Piperazinedione derivatives represent a class of compounds with tunable physicochemical properties and immense potential in pharmacology and materials science. A thorough understanding of their synthesis, solid-state behavior, solution properties, and spectroscopic characteristics is essential for any scientist working with this scaffold. By applying the principles and protocols outlined in this guide, researchers can effectively control the synthesis of these molecules, comprehensively characterize their properties, and rationally design new derivatives with optimized performance for their intended application.

References

- Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023).

- Bernal, I., et al. (1973). The Structures of N,N′-Dimethyl-3,6-Epitetrathio-2,5-Piperazinedione.

- Bernal, I., et al. (1973). The crystal structures of 2,5-piperazinediones having epipolysulfide bridges between c3 and c6. PubMed.

- Gant, T. G., et al. (2008). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.

- Unknown Author. (2025).

- Stuart, C. D., et al. (2023).

- BenchChem. (2025).

- Unknown Author. (2024).

- Unknown Author. Convenient synthesis of 2,5-piperazinediones. The Journal of Organic Chemistry.

- Unknown Author. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- PubChem. 2,5-Piperazinedione.

- BenchChem. (2025).

- Sharma, P., et al. (2024).

- PubChem. 2,3-Piperazinedione.

- Unknown Author.

- Sharma, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.

- Mash, E. A., et al. Crystal Engineering with Piperazinediones. UA Campus Repository.

- Unknown Author. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR.org.

- Sajewicz, M., et al. (2021).

- BenchChem. (2025).

- de Oliveira, A. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Jantarat, C., et al. (2024).

Sources

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. Crystal Engineering with Piperazinediones [repository.arizona.edu]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. jetir.org [jetir.org]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2,3-Piperazinedione | C4H6N2O2 | CID 72761 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of cyclo(L-Val-Gly)

Introduction: The Significance of Cyclic Dipeptides (Diketopiperazines)

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides and are ubiquitous in nature, having been isolated from a wide array of organisms including bacteria, fungi, and animals.[1][2] Their constrained six-membered ring structure, formed by the condensation of two α-amino acids, confers remarkable stability against proteolysis and a rigid conformational framework.[1][2] These properties make CDPs privileged scaffolds in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities such as antitumor, antibacterial, and antifungal properties.[1][3] The synthesis and characterization of specific CDPs like cyclo(L-Val-Gly) are therefore of significant interest to researchers aiming to explore their therapeutic potential and utilize them as building blocks for more complex molecular architectures.[4]

This technical guide provides a comprehensive overview of the synthesis of cyclo(L-Val-Gly), detailing the rationale behind the chosen synthetic strategy and methodologies. Furthermore, it outlines the critical characterization techniques required to verify the structure and purity of the final product, ensuring the scientific rigor necessary for subsequent applications.

Part 1: Synthesis of cyclo(L-Val-Gly)

The synthesis of cyclo(L-Val-Gly) is typically approached in a two-stage process: first, the synthesis of the linear dipeptide precursor, L-Val-Gly, followed by an intramolecular cyclization to form the desired diketopiperazine ring. This stepwise approach allows for greater control over the reaction and purification of intermediates.

Stage 1: Synthesis of the Linear Dipeptide Precursor (L-Val-Gly)

The formation of the peptide bond between L-valine and glycine requires the selective activation of the carboxyl group of L-valine and the protection of its amino group to prevent self-polymerization.[5] Similarly, the carboxyl group of glycine is often protected, typically as a methyl ester, to facilitate handling and purification.[6][7]

A common and effective strategy involves the use of a tert-butoxycarbonyl (Boc) protecting group for the N-terminus of L-valine (Boc-L-Val-OH) and a methyl ester for the C-terminus of glycine (H-Gly-OMe).[6][7] The coupling of these two protected amino acids is achieved using a peptide coupling reagent.

Experimental Workflow for Linear Dipeptide Synthesis

Sources

- 1. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Self-Assembly of Cyclic Dipeptides: Platforms for Functional Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. askthenerd.com [askthenerd.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Biological Activity of (R)-3-Isopropyl-2,5-piperazinedione

This guide provides a comprehensive technical overview of the biological activities associated with (R)-3-Isopropyl-2,5-piperazinedione, a chiral cyclic dipeptide. As a member of the 2,5-piperazinedione (diketopiperazine) class of compounds, it holds significant potential in various therapeutic areas. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its potential mechanisms of action and detailed methodologies for its investigation.

Introduction to this compound

This compound, also known as cyclo(L-Val-Gly), is a chiral molecule belonging to the piperazine family of compounds.[1] Its structure features an isopropyl group at the third carbon of the piperazine ring and two carbonyl groups at the second and fifth positions.[1] The specific (R)-configuration of this compound is crucial to its biological interactions and selectivity for molecular targets.[1] While its primary current application is as a chiral building block in the synthesis of more complex pharmaceuticals, the inherent biological activities of the diketopiperazine scaffold suggest a broader therapeutic potential.[1][2]

The 2,5-diketopiperazine core is a remarkably stable heterocyclic structure, making it a promising scaffold in drug discovery.[3] These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and neuroprotective effects.[3][4][5] This guide will delve into the potential biological activities of this compound, drawing upon the established knowledge of its chemical class and providing detailed protocols for its investigation.

Chemical and Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂O₂ | [1][6] |

| Molecular Weight | 156.18 g/mol | [1][6] |

| Melting Point | 258-262 °C | [7] |

| Optical Activity | [α]20/D −31.5°, c = 1 in H₂O | |

| CAS Number | 143673-66-9 | [6][7] |

Quorum Sensing Inhibitory Activity

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation.[8] Inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance.[8] The parent compound, 2,5-piperazinedione, has been shown to inhibit QS-dependent factor production in Pseudomonas aeruginosa PAO1.[9][10] This suggests that this compound may also possess anti-QS activity.

Proposed Mechanism of Action

The proposed mechanism of QS inhibition by 2,5-piperazinediones involves interference with the binding of N-acyl-homoserine lactone (AHL) signal molecules to their cognate receptor proteins, such as LasR in P. aeruginosa.[9][10] By competitively binding to the receptor, the compound can block the activation of downstream virulence genes. Molecular docking studies of 2,5-piperazinedione have shown its interaction with the amino acid residues in the LasR receptor's binding pocket.[9] The isopropyl group in this compound may enhance this binding affinity and specificity.

Diagram: Proposed Quorum Sensing Inhibition Workflow

Caption: Workflow for investigating the quorum sensing inhibitory activity.

Experimental Protocol: Assessment of Anti-Quorum Sensing Activity

This protocol outlines a series of experiments to evaluate the potential of this compound to inhibit quorum sensing in Pseudomonas aeruginosa PAO1.

Materials:

-

This compound

-

Pseudomonas aeruginosa PAO1 strain

-

Luria-Bertani (LB) broth and agar

-

Azocasein

-

Elastin Congo Red

-

Crystal Violet

-

Caenorhabditis elegans N2 strain

-

Standard laboratory equipment for microbiology and molecular biology

Step-by-Step Methodology:

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to be tested.

-

Proteolytic Activity Assay (Azocasein Assay):

-

Grow P. aeruginosa PAO1 in LB broth with and without sub-inhibitory concentrations of the test compound for 18-24 hours.

-

Centrifuge the cultures and collect the supernatant.

-

Mix the supernatant with an azocasein solution and incubate.

-

Stop the reaction with trichloroacetic acid and measure the absorbance of the supernatant at 440 nm. A reduction in absorbance indicates decreased proteolytic activity.

-

-

Elastolytic Activity Assay (Elastin Congo Red Assay):

-

Similar to the proteolytic assay, incubate the bacterial supernatant with Elastin Congo Red.

-

After incubation, centrifuge and measure the absorbance of the supernatant at 495 nm. A decrease in absorbance signifies reduced elastolytic activity.

-

-

Pyocyanin Production Assay:

-

Grow P. aeruginosa PAO1 in pyocyanin-producing medium with and without the test compound.

-

Extract pyocyanin from the culture supernatant with chloroform and then back-extract into acidic water.

-

Measure the absorbance of the acidic solution at 520 nm. A reduction in absorbance indicates decreased pyocyanin production.

-

-

Biofilm Inhibition Assay (Crystal Violet Assay):

-

Grow P. aeruginosa PAO1 in a 96-well plate with and without the test compound for 24-48 hours.

-

Wash the wells to remove non-adherent bacteria.

-

Stain the attached biofilm with crystal violet.

-

Solubilize the stain with an appropriate solvent (e.g., ethanol) and measure the absorbance at 570 nm. A decrease in absorbance indicates biofilm inhibition.

-

-

In Vivo Model (C. elegans):

-

Pre-infect C. elegans with P. aeruginosa PAO1.

-

Treat the infected worms with this compound.

-

Monitor the survival of the worms over several days. Increased survival in the treated group would suggest in vivo efficacy.[9]

-

Anticancer Activity

Numerous diketopiperazines isolated from natural sources have demonstrated significant anticancer activity.[4][5] For instance, certain tyrosine-containing diketopiperazines have shown growth inhibition of cancer cell lines such as MCF-7, HeLa, and HT-29.[11][12] This suggests that this compound could also possess cytotoxic effects against cancer cells.

Proposed Mechanism of Action

The anticancer mechanisms of diketopiperazines are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[13] For example, some derivatives can block the cell cycle in the G2/M phase.[13] The specific mechanism of this compound would need to be elucidated through detailed molecular studies.

Diagram: Workflow for Anticancer Activity Assessment

Caption: Investigating the anticancer potential and mechanism of action.

Experimental Protocol: Evaluation of Anticancer Properties

This protocol describes the steps to assess the potential anticancer activity of this compound against various cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549 - lung, HeLa - cervical, MCF-7 - breast)

-

Appropriate cell culture media and supplements (e.g., DMEM, FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB)

-

Flow cytometer

-

Reagents for apoptosis assays (e.g., Annexin V-FITC and Propidium Iodide)

-

Antibodies for Western blotting (e.g., against caspases, Bcl-2 family proteins, cyclins)

Step-by-Step Methodology:

-

Cell Culture: Maintain the selected cancer cell lines in their respective recommended culture media and conditions.

-

Cell Viability Assay (MTT or SRB Assay):

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT or SRB solution and incubate.

-

Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB) and measure the absorbance at the appropriate wavelength.

-

Calculate the half-maximal inhibitory concentration (IC50) value.

-

-

Cell Cycle Analysis:

-

Treat cells with the IC50 concentration of the compound for 24 hours.

-

Harvest the cells, fix them in ethanol, and stain with propidium iodide.

-

Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

-

Apoptosis Assay:

-

Treat cells with the IC50 concentration of the compound for a specified time.

-

Stain the cells with Annexin V-FITC and propidium iodide.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Antimicrobial Activity

Diketopiperazines are a well-established class of antimicrobial compounds.[4] They can be produced by various microorganisms and exhibit activity against a broad spectrum of bacteria and fungi.[4] For example, cyclo(L-Pro-L-Val) has shown antimicrobial effects.[14] Therefore, it is plausible that this compound may also possess direct antimicrobial properties.

Experimental Protocol: Antimicrobial Susceptibility Testing

This protocol details the determination of the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Mueller-Hinton Broth (for bacteria)

-

RPMI-1640 medium (for fungi)

-

96-well microtiter plates

Step-by-Step Methodology:

-

Preparation of Inoculum: Grow the microbial strains to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

-

Broth Microdilution Assay:

-

Prepare two-fold serial dilutions of this compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microbes only) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for yeast).

-

-

Determination of MIC:

-

After incubation (18-24 hours for bacteria, 24-48 hours for fungi), visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Conclusion

This compound, a chiral diketopiperazine, represents a promising scaffold for the development of novel therapeutic agents. While its primary role to date has been in synthetic chemistry, the extensive biological activities of the broader 2,5-piperazinedione class strongly suggest its potential in several key areas, including the inhibition of bacterial quorum sensing, anticancer therapy, and direct antimicrobial action. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these potential biological activities. Further research into the specific mechanisms of action and structure-activity relationships of this compound is warranted to fully unlock its therapeutic potential.

References

- This compound - Smolecule. (2023, August 15).

- 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem.

- This compound | 143673-66-9 - ChemicalBook. (2025, August 6).

- (R)-(-)-3-Isopropyl-2,5-piperazinedione - Chem-Impex.

- 2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1 - PubMed. (2012, December).

- Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC. (2017, October 23).

- Identification of selective inhibitors of acetylcholinesterase from a combinatorial library of 2,5-piperazinediones - PubMed.

- A Comparative Analysis of the Biological Activities of Cyclo(Leu-Gly) and Cyclo(Pro-Leu) - Benchchem.

- Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review.

- Development of Piperazinediones as dual inhibitor for treatment of Alzheimer's disease. (2018, April 25).

- In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria - PubMed.

- The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed.

- 2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1 | Request PDF - ResearchGate. (2025, August 9).

- The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) | Request PDF - ResearchGate. (2025, August 6).

- Cyclo(L-Pro-L-Val) | Bacterial Inhibitor/Anti-inflammatory Agent | MedChemExpress.

- 2,5-diketopiperazines as neuroprotective agents - PubMed.

- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines.

- Biological activity of selected tyrosine-containing 2,5-diketopiperazines - PubMed.

- Chiral piperazine-2,5-dione derivatives as effective alpha-glucosidase inhibitors. Part 4.

- (R)-(-)-3-Isopropyl-2,5-piperazinedione 97 143673-66-9 - Sigma-Aldrich.

- (R)-(-)-3-Isopropyl-2,5-piperazinedione | CAS 143673-66-9 | SCBT.

- The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines.

- (R)-(-)-3-Isopropyl-2,5-piperazinedione - MySkinRecipes.

- 3-Isopropyl-2,5-piperazine-dione | C7H12N2O2 | CID 139827 - PubChem.

- This compound - ChemicalBook.

- Diversity, Antimicrobial, Antioxidant, and Anticancer Activity of Culturable Fungal Endophyte Communities in Cordia dichotoma - ResearchGate. (2025, October 12).

- The anti-quorum sensing and biofilm inhibitory potential of Piper betle L. leaf extract and prediction of the roles of the potent phytocompounds - PubMed. (2024, August 15).

- Going beyond the Control of Quorum-Sensing to Combat Biofilm Infections - MDPI.

- Biological activity of tyrosine-containing 2,5-diketopiperazines - ResearchGate. (2025, August 6).

- Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed. (2020, October 7).

- Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PubMed Central. (2025, June 24).

- Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC - NIH.

Sources

- 1. Buy this compound | 143673-66-9 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 143673-66-9 [chemicalbook.com]

- 8. Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological activity of selected tyrosine-containing 2,5-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at opposite positions, represents a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility as a molecular scaffold has led to its incorporation into a vast array of clinically significant drugs spanning numerous therapeutic areas.[3][4] This guide provides a comprehensive technical overview of the therapeutic potential of piperazine derivatives, delving into their core pharmacophoric features, mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The Piperazine Core: A Foundation for Therapeutic Diversity

The prevalence of the piperazine moiety in drug design can be attributed to several key physicochemical and structural properties.[5] The two basic nitrogen atoms, which are typically protonated at physiological pH, are pivotal for forming ionic interactions with acidic residues in target proteins.[5] These nitrogens also serve as hydrogen bond acceptors, further enhancing binding affinity.[5] The inherent conformational flexibility of the piperazine ring, most commonly adopting a chair conformation, allows for the precise spatial orientation of substituents, enabling a tailored fit within diverse biological targets.[5] This structural adaptability, combined with the ease of chemical modification at its nitrogen atoms, has established piperazine as a "privileged scaffold" in the quest for novel therapeutics.[4][6]

Therapeutic Frontiers of Piperazine Derivatives

Piperazine derivatives have demonstrated significant therapeutic potential across a broad spectrum of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.

Central Nervous System Applications

The ability of many piperazine derivatives to cross the blood-brain barrier has made them particularly valuable in the development of drugs targeting the CNS.[7] They are integral components of numerous antipsychotic, antidepressant, and anxiolytic medications, primarily through their interaction with dopaminergic and serotonergic receptor systems.[8][9]

Mechanism of Action in CNS Disorders:

Piperazine-containing drugs often act as antagonists or partial agonists at dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.[8][9] For instance, atypical antipsychotics like clozapine and olanzapine feature a piperazine moiety that is critical for their multi-receptor binding profile, which is believed to contribute to their efficacy and reduced extrapyramidal side effects compared to typical antipsychotics.[7] In antidepressants, the piperazine core can be a key element for inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their synaptic availability.[10]

Illustrative Signaling Pathway: Dopamine D2 Receptor Antagonism

Caption: Antagonism of the D2 receptor by a piperazine derivative.

Oncological Applications

Arylpiperazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of tumor cell lines.[11] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[3]

Mechanism of Action in Cancer:

The anticancer activity of piperazine derivatives can be attributed to several mechanisms, including:

-

Induction of Apoptosis: Some derivatives trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at specific phases of the cell cycle.[12]

-

Inhibition of Kinases: Many piperazine-containing drugs, such as imatinib, are potent kinase inhibitors that block aberrant signaling pathways driving tumor growth.

-

Modulation of Hormone Receptors: In hormone-dependent cancers like prostate cancer, certain arylpiperazine derivatives have shown antagonistic effects on androgen receptors.[11]

Structure-Activity Relationship in Anticancer Piperazines:

SAR studies have provided valuable insights into the design of more potent anticancer piperazine derivatives. For example, in a series of vindoline-piperazine conjugates, it was found that N-alkyl derivatives were more active than their N-acyl counterparts, and the presence of electron-withdrawing groups like trifluoromethyl on an N-aryl substituent significantly enhanced anticancer activity.[13]

Antimicrobial and Antiviral Applications

The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents, and piperazine derivatives have shown considerable promise in this area.[14][15] They exhibit a broad spectrum of activity against various bacteria, fungi, and viruses.[15][16]

Mechanism of Action in Infectious Diseases:

-

Antibacterial Action: The positively charged, protonated piperazine ring can interact with the negatively charged components of the bacterial cell envelope, leading to membrane disruption and cell death.[5][6] Additionally, specific derivatives can inhibit essential microbial enzymes.[17]

-

Antiviral Action: The antiviral mechanisms of piperazine derivatives are varied. Some inhibit viral entry into host cells by blocking membrane fusion, while others may interfere with viral replication by targeting viral enzymes like proteases or polymerases.[18]

Structure-Activity Relationship in Antimicrobial Piperazines:

SAR studies have demonstrated that the incorporation of electron-withdrawing groups (e.g., Cl, Br, NO2) on substituents of the piperazine ring can enhance antibacterial activity.[17][19] Conversely, the presence of electron-donating groups or certain heterocyclic rings may reduce potency.[17][19]

Experimental Evaluation of Piperazine Derivatives: Protocols and Data

The preclinical evaluation of novel piperazine derivatives relies on a suite of standardized in vitro and in vivo assays to determine their efficacy and safety.

In Vitro Cytotoxicity and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method widely used to assess the cytotoxic and anti-proliferative effects of potential anticancer agents.[20][21]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium and add to the respective wells. Include vehicle and untreated controls.[22]

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[23]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[24]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[24]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Anticancer Activity of Arylpiperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Thiazolinylphenyl-piperazine 21 | MCF-7 (Breast Cancer) | <25 | [11] |

| Quinoxalinyl–piperazine 30 | LNCaP (Prostate Cancer) | 3.67 | [11] |

| Vindoline-piperazine 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [13] |

| Vindoline-piperazine 25 | HOP-92 (Lung Cancer) | 1.35 | [13] |

In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[18][25]

Experimental Protocol: Plaque Reduction Assay

-

Cell Seeding: Plate susceptible host cells in 24-well plates and grow to confluency.[26]

-

Virus and Compound Incubation: Prepare serial dilutions of the piperazine derivative and incubate with a fixed amount of virus for 1-2 hours.[18]

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.[26]

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing the corresponding concentration of the piperazine derivative.[26]

-

Incubation: Incubate the plates for several days to allow for plaque formation.[25]

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[18]

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the 50% effective concentration (EC50).

Experimental Workflow: Plaque Reduction Assay

Sources

- 1. Piperazine [chemeurope.com]

- 2. adanipharma.net [adanipharma.net]

- 3. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. apjhs.com [apjhs.com]

- 17. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. benchchem.com [benchchem.com]

- 23. texaschildrens.org [texaschildrens.org]

- 24. atcc.org [atcc.org]

- 25. bioagilytix.com [bioagilytix.com]

- 26. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

The Schöllkopf Chiral Auxiliaries: A Technical Guide to Asymmetric Amino Acid Synthesis

Abstract

The quest for enantiomerically pure α-amino acids, fundamental building blocks for a vast array of pharmaceuticals and biologically active molecules, has driven the development of numerous synthetic strategies. Among these, the Schöllkopf chiral auxiliary-based method, introduced by Professor Ulrich Schöllkopf in the early 1980s, remains a cornerstone of asymmetric synthesis. This technical guide provides an in-depth exploration of the discovery, mechanism, and application of Schöllkopf's bislactim ether method. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the underlying principles of stereocontrol, comprehensive experimental protocols, and a survey of the method's scope and limitations. By synthesizing foundational knowledge with contemporary advancements, this guide serves as a practical resource for the laboratory-scale synthesis of non-proteinogenic α-amino acids.

Genesis of a Landmark Method: The Discovery and Legacy of Ulrich Schöllkopf

The field of asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, was rapidly evolving in the latter half of the 20th century. The synthesis of optically active α-amino acids, in particular, was a significant challenge, given their central role in biology and medicine.[1] It was within this scientific landscape that German chemist Professor Ulrich Schöllkopf (1927-1998) made his seminal contribution.[2][3] Building upon the principles of using chiral auxiliaries to direct the stereochemical outcome of a reaction, Schöllkopf and his group established the "bislactim ether" method for the asymmetric synthesis of amino acids in 1981.[4][5]

This innovative approach provided a robust and highly stereoselective route to a wide variety of non-proteinogenic α-amino acids, which are crucial for the development of novel therapeutics due to their enhanced metabolic stability.[1][4] The elegance and reliability of the Schöllkopf method cemented its place in the toolbox of synthetic organic chemists and it continues to be a vital strategy for the preparation of exotic amino acids on a laboratory scale.[5]

The Principle of Stereocontrol: Mechanism of the Schöllkopf Method

The ingenuity of the Schöllkopf method lies in the temporary incorporation of a chiral auxiliary, derived from a readily available amino acid, to create a rigid heterocyclic template. This template effectively shields one face of a prochiral glycine equivalent, directing the approach of an electrophile to the opposite face with a high degree of stereocontrol. The most commonly employed and commercially available Schöllkopf auxiliary is derived from the natural amino acid L-valine, chosen for the significant steric bulk of its isopropyl group which is pivotal for inducing high diastereoselectivity.[5]

The overall synthetic strategy can be dissected into three key stages:

-

Formation of the Bislactim Ether: The synthesis commences with the condensation of a chiral amino acid, typically L- or D-valine, with glycine to form a cyclic dipeptide, also known as a 2,5-diketopiperazine.[5] Subsequent O-methylation of this diketopiperazine with a powerful alkylating agent such as trimethyloxonium tetrafluoroborate (Meerwein's salt) affords the crystalline and stable bislactim ether.[4]

-

Diastereoselective Alkylation: The prochiral C-H bond of the glycine unit in the bislactim ether is readily deprotonated by a strong, non-nucleophilic base, most commonly n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) to generate a planar, lithiated intermediate. The bulky isopropyl group of the valine auxiliary effectively blocks one face of this planar anion. Consequently, the subsequent addition of an electrophile occurs almost exclusively from the less sterically hindered face, leading to the formation of the alkylated bislactim ether with high diastereomeric excess (often >95% de).[4]

-

Hydrolysis and Liberation of the Amino Acid: The final step involves the acidic hydrolysis of the alkylated bislactim ether. This cleavage step breaks the heterocyclic ring, liberating the newly synthesized, enantiomerically enriched α-amino acid methyl ester and the methyl ester of the chiral auxiliary (valine methyl ester).[5] These two amino acid esters can then be separated by standard chromatographic techniques or distillation.

The stereochemical outcome of the synthesis is dictated by the chirality of the auxiliary used. Employing an L-valine-derived auxiliary typically yields the (R)-amino acid, while a D-valine auxiliary will produce the corresponding (S)-enantiomer.

Visualizing the Mechanism of Stereoselection

The following diagram illustrates the key steps and the origin of stereocontrol in the Schöllkopf method.

Caption: Mechanism of the Schöllkopf Asymmetric Amino Acid Synthesis.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of a non-proteinogenic α-amino acid using the Schöllkopf chiral auxiliary. These procedures are based on established literature methods and are intended for researchers with experience in synthetic organic chemistry.

Synthesis of the Schöllkopf Chiral Auxiliary: (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

This protocol outlines the synthesis of the bislactim ether from L-valine and glycine.

Step 1: Synthesis of cyclo(L-Val-Gly)

-

To a solution of L-valine methyl ester hydrochloride (1 eq) in a suitable solvent such as methanol, add triethylamine (1.1 eq) at 0 °C.

-

To this solution, add a solution of N-benzyloxycarbonylglycine (Z-Gly-OH, 1 eq) and a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the protected dipeptide.

-

Remove the Z-protecting group by catalytic hydrogenation (H₂, Pd/C) in methanol.

-

After filtration and concentration, dissolve the resulting dipeptide methyl ester in a high-boiling solvent such as toluene or xylene and heat to reflux for 24-48 hours to effect cyclization.

-

Cool the reaction mixture to room temperature, and collect the precipitated cyclo(L-Val-Gly) by filtration.

Step 2: O-Methylation to form the Bislactim Ether

-

To a suspension of cyclo(L-Val-Gly) (1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add trimethyloxonium tetrafluoroborate (Meerwein's salt, 2.2-2.5 eq) in portions at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃ or a mixture of ice and concentrated ammonium hydroxide.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford the (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine as a colorless oil.

Diastereoselective Alkylation and Hydrolysis

This protocol describes the alkylation of the chiral auxiliary and the subsequent liberation of the target amino acid.

Step 1: Diastereoselective Alkylation

-

Dissolve the (S)-bislactim ether (1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.05-1.1 eq, as a solution in hexanes) dropwise to the cooled solution. A color change (typically to yellow or orange) indicates the formation of the lithium enolate. Stir the solution at -78 °C for 30-60 minutes.

-

Add a solution of the desired electrophile (R-X, 1.1-1.5 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude alkylated product can be purified by flash column chromatography on silica gel.

Step 2: Acidic Hydrolysis

-

Dissolve the purified alkylated bislactim ether in dilute hydrochloric acid (e.g., 0.1 to 0.5 M HCl).

-

Stir the solution at room temperature for 24-72 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

-

After complete hydrolysis, wash the aqueous solution with a nonpolar solvent (e.g., diethyl ether or DCM) to remove any non-polar impurities.

-

Concentrate the aqueous layer under reduced pressure to obtain the hydrochloride salts of the desired α-amino acid methyl ester and L-valine methyl ester.

-

The two amino acid methyl esters can be separated by ion-exchange chromatography or by conversion to their N-protected derivatives followed by column chromatography.

Experimental Workflow Diagram

The following diagram provides a visual representation of the complete experimental workflow.

Sources

The Architectonics of Chirality: A Technical Guide to Stereochemical Control in Synthesis

Abstract

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of biological function. For researchers in drug development and the life sciences, the ability to control the formation of specific stereoisomers is not merely an academic exercise but a fundamental necessity for the creation of safe and efficacious therapeutics. This in-depth guide provides a technical exploration of the core mechanisms governing stereochemical control in organic synthesis. Moving beyond a simple recitation of protocols, we delve into the causal relationships behind experimental choices, offering field-proven insights into the principles of substrate, reagent, and catalyst-controlled transformations. Through detailed mechanistic discussions, step-by-step protocols for cornerstone reactions, and quantitative data analysis, this guide aims to equip researchers with the foundational knowledge and practical understanding required to rationally design and execute stereoselective syntheses.

Introduction: The Imperative of Stereochemical Precision in Drug Development

The vast majority of biological targets, such as enzymes and receptors, are chiral entities, meaning they can distinguish between the different enantiomers of a chiral drug molecule.[1] This stereospecific recognition can lead to vastly different pharmacological and toxicological profiles for each enantiomer.[2] The infamous case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.

Consequently, modern drug development places a heavy emphasis on the synthesis of single-enantiomer drugs.[2] This necessitates a profound understanding of the principles of asymmetric synthesis—the art of influencing a chemical reaction to favor the formation of one stereoisomer over another.[3] This guide will dissect the three primary strategies for achieving such control: harnessing the innate stereochemistry of the starting material (substrate control), employing chiral reagents that are consumed in the reaction (reagent control), and utilizing small amounts of a chiral catalyst to generate large quantities of a chiral product (catalyst control).

Foundational Strategies for Stereocontrol

The ability to selectively produce a desired stereoisomer is a cornerstone of modern organic synthesis.[3] The strategies to achieve this can be broadly categorized by the origin of the chiral information that directs the stereochemical outcome of the reaction.

Substrate-Controlled Synthesis: The Molecule's Innate Guidance

In substrate-controlled reactions, the stereochemical outcome is dictated by one or more pre-existing stereocenters within the substrate molecule itself.[4] These reactions leverage the inherent three-dimensional structure of the starting material to direct the approach of reagents to a specific face of the molecule. This strategy is particularly prevalent in the synthesis of natural products, where complex molecular architectures are often built upon chiral precursors from nature's "chiral pool."[5]

A classic example of substrate control is the diastereoselective addition of nucleophiles to α-chiral carbonyl compounds. The stereochemical course of such reactions can often be predicted by models such as the Felkin-Anh and Cram-chelation models. The Felkin-Anh model predicts the stereochemical outcome based on minimizing steric interactions in the transition state, while the Cram-chelation model applies when a chelating group is present near the carbonyl, leading to a more rigid, cyclic transition state that directs the nucleophilic attack.

Reagent-Controlled Synthesis: The Role of Chiral Auxiliaries

Reagent-controlled synthesis introduces chirality through the use of a chiral reagent that is stoichiometrically consumed during the reaction. A highly effective and widely used manifestation of this strategy is the employment of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate. It then directs the stereoselective transformation of the substrate, and once its role is complete, it is cleaved from the product and can often be recovered for reuse.

The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are ubiquitous structural motifs in polyketide natural products.[6] This reaction utilizes chiral oxazolidinone auxiliaries, derived from readily available amino acids, to achieve exceptional levels of diastereoselectivity.[6][7]

Mechanism and Stereochemical Rationale:

The high degree of stereocontrol in the Evans aldol reaction is rationalized by the Zimmerman-Traxler model , which posits a chair-like, six-membered transition state.[8][9][10] The key to this control lies in the formation of a Z-enolate, which is reliably generated through the use of a boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a tertiary amine base.[6]

The boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde, creating a rigid, chair-like transition state.[7] The bulky substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) orients itself in a pseudo-equatorial position to minimize steric hindrance. This, in turn, directs the aldehyde's substituent into the other pseudo-equatorial position, leading to the formation of the syn-aldol adduct with high diastereoselectivity.[8][11] The facial selectivity of the enolate attack is controlled by the chiral auxiliary, which blocks one face from the incoming aldehyde.

View Diagram: Zimmerman-Traxler Transition State for Evans Syn-Aldol Reaction

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction via a Thiazolidinethione Auxiliary

This protocol is a modification of the Evans procedure, demonstrating the versatility of chiral auxiliaries. It utilizes a thiazolidinethione auxiliary and titanium tetrachloride as the Lewis acid.[12]

-

Enolate Formation: To a solution of the N-propionylthiazolidinethione (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0 °C is added TiCl₄ (1.1 equiv). The resulting solution is stirred for 5 minutes, after which Hünig's base (diisopropylethylamine, 1.2 equiv) is added dropwise. The reaction mixture is stirred for 30 minutes at 0 °C.

-

Aldol Addition: The mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (5 mL). The mixture is diluted with brine and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Data Presentation: Diastereoselectivity of the Evans Aldol Reaction

The Evans aldol reaction consistently provides high levels of diastereoselectivity across a broad range of aldehydes.

| Entry | Aldehyde (RCHO) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Isobutyraldehyde | >500 : 1 | [13] |

| 2 | Benzaldehyde | >100 : 1 | [13] |

| 3 | Propionaldehyde | 141 : 1 | [13] |

| 4 | Octanal | High Yield and Diastereoselectivity | [7] |

Catalyst-Controlled Synthesis: The Power of Asymmetric Catalysis

Asymmetric catalysis is arguably the most elegant and efficient strategy for stereochemical control. In this approach, a small, substoichiometric amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This avoids the need for stoichiometric chiral reagents and the attachment/removal of chiral auxiliaries, making it a highly atom-economical and scalable approach. Asymmetric catalysis can be broadly divided into two main areas: transition-metal catalysis and organocatalysis.

Transition-Metal Catalysis: Precision Engineering of Chiral Environments

Chiral transition-metal complexes are powerful catalysts for a wide range of asymmetric transformations. The metal center activates the substrate, while a carefully designed chiral ligand creates a well-defined three-dimensional environment that forces the reaction to proceed through a low-energy transition state leading to one enantiomer of the product.

The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[14][15] This reaction, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, has had a profound impact on the synthesis of complex chiral molecules.[15]

Mechanism and Stereochemical Rationale: